molecular formula C18H15NO4S B2807664 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2380044-74-4

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2807664
CAS No.: 2380044-74-4
M. Wt: 341.38
InChI Key: OVRJZOYLGUPUFJ-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group. The substituent at the carboxamide nitrogen is a [4-(furan-3-yl)thiophen-2-yl]methyl moiety, combining fused aromatic systems (furan and thiophene) with a methyl bridge.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18(17-10-22-15-3-1-2-4-16(15)23-17)19-8-14-7-13(11-24-14)12-5-6-21-9-12/h1-7,9,11,17H,8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJZOYLGUPUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzodioxine and carboxamide groups.

  • Preparation of Intermediates

      Furan-3-yl intermediate: This can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

      Thiophen-2-yl intermediate: This can be prepared through the reaction of thiophene with suitable electrophiles.

  • Coupling Reaction

    • The furan and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
  • Functionalization

    • The coupled product is then subjected to further functionalization to introduce the benzodioxine ring. This can be achieved through a series of cyclization and oxidation reactions.
    • Finally, the carboxamide group is introduced via amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of epoxides or ketones on the furan and thiophene rings.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups such as halides, amines, or thiols.

Scientific Research Applications

Chemistry

In the field of chemistry, N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a valuable building block for synthesizing more complex molecular structures. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential compound for studying reaction mechanisms and developing new synthetic methodologies .

Biology

Research has indicated that this compound exhibits notable biological activities:

Antimicrobial Properties:

  • The compound has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating potential for use in antimicrobial therapies .

Anticancer Activity:

  • Studies have demonstrated that compounds similar to this compound induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms include modulation of mitochondrial pathways and cell cycle arrest .

Medicine

The unique structural features of this compound have led to its exploration as a candidate for drug development. Its interactions with specific molecular targets suggest potential applications in treating diseases such as cancer and bacterial infections. The mechanism of action often involves binding to enzymes or receptors that modulate their activity .

Industry

In industrial applications, the compound's functional groups make it suitable for developing advanced materials such as polymers and nanomaterials. Its versatility allows for modifications that can enhance material properties for specific uses .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research investigated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway modulation.

Case Study 2: Antimicrobial Efficacy

Research conducted by the Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzodioxine-Carboxamide Derivatives

Compound A : N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • Structural Differences : Replaces the [4-(furan-3-yl)thiophen-2-yl]methyl group with a pyrimidinyl-thiophene moiety.
  • Functional Implications : The pyrimidine ring may enhance DNA intercalation or kinase inhibition, as seen in other pyrimidine-containing drugs.

Compound B: 3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

  • Structural Differences : Substitutes the thiophene-furan system with a biphenyl-carbonyl-benzofuran group.

Compound C : N-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • Structural Differences : Features a trifluoromethylphenyl group instead of the fused heterocyclic system.
  • Functional Implications : The electron-withdrawing CF₃ group may enhance metabolic stability and receptor affinity.

Compound D : N-{4-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • Structural Differences: Includes a nitro group (NO₂) on the phenyl ring.

Thiophene-Containing Analogues

Compound E: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide

  • Structural Differences : Combines thiophene with a sulfonamide-pyrimidine system instead of benzodioxine.
  • Functional Implications : Demonstrates strong antiproliferative activity (IC₅₀ = 9.55 μM against MCF7 breast cancer cells), suggesting thiophene’s role in cytotoxicity .

Compound F: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)

  • Structural Differences : Integrates a dihydropyridine core with furyl and thioether substituents.
  • Functional Implications : The dihydropyridine scaffold is associated with calcium channel modulation, though its furyl-thioether side chain may alter target specificity.

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO3SC_{17}H_{15}NO_3S, with a molecular weight of 315.37 g/mol. The compound features a benzodioxine core, which is known for various biological activities.

Antimicrobial Properties

Research has indicated that derivatives of benzodioxine compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal activities of similar compounds, suggesting that modifications to the benzodioxine scaffold can enhance these effects .

Anti-inflammatory Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine derivatives have shown promising anti-inflammatory activities. For instance, compounds with similar structures were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. One study reported that certain derivatives exhibited up to 86% inhibition of edema within the first hour of administration, outperforming traditional anti-inflammatory drugs like sodium diclofenac .

Cytotoxicity and Cancer Research

The potential anticancer properties of benzodioxine derivatives have also been investigated. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. For example, a specific benzodioxane derivative was identified as a potent inhibitor of the p38α MAPK pathway, which is implicated in cancer progression . This suggests that this compound may have similar applications in oncology.

Case Studies and Research Findings

Study Findings
Vazquez et al. (2020)Demonstrated anti-inflammatory activity in 1,4-benzodioxane derivatives with significant COX inhibition.
ResearchGate Study (2024)Reported antibacterial and antifungal activities for N-substituted phenyl benzodioxine analogs.
MDPI Study (2020)Identified structural features critical for the analgesic and anti-inflammatory properties of benzodioxane derivatives.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzodioxine core significantly influence biological activity. For instance:

  • Positioning of Functional Groups : The position and nature of substituents on the benzodioxine ring affect both potency and selectivity against target enzymes.
  • Core Modifications : Alterations to the benzodioxine structure can enhance pharmacokinetic properties such as absorption and metabolism.

Q & A

Basic: What are the common synthetic routes for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between a furan-thiophene precursor and a benzodioxine carboxamide intermediate.
  • Functional group activation using coupling agents like EDC/HOBt for amide bond formation.
  • Purification via column chromatography or recrystallization to achieve high purity (>95%) .
    Key reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .

Basic: How is the compound characterized structurally?

Standard characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm connectivity of the furan, thiophene, and benzodioxine moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX programs) to resolve 3D conformation and intermolecular interactions .
    Example data table for NMR (CDCl₃):
Proton Groupδ (ppm)MultiplicityAssignment
Furan H-37.42SingletAromatic
Thiophene CH₂4.78DoubletMethylene

Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?

Discrepancies in reported bioactivities may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
  • Concentration thresholds : Dose-dependent effects (e.g., IC₅₀ values ranging 10–50 µM).
  • Structural analogs : Minor substituent changes (e.g., -Cl vs. -OCH₃) altering target specificity .
    Methodological recommendations :
    • Standardize assays using CLSI guidelines for antimicrobial activity.
    • Perform dose-response curves with triplicate replicates.

Advanced: What computational strategies are used to predict target interactions?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to identify binding pockets in enzymes (e.g., COX-2, kinase domains).
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore modeling to map essential functional groups (e.g., benzodioxine carbonyl as a hydrogen bond acceptor) .

Basic: What are the key stability considerations for this compound?

  • pH sensitivity : Degrades in acidic conditions (pH < 3) via benzodioxine ring opening.
  • Light exposure : Photooxidation of the furan ring observed under UV light (λ = 254 nm).
  • Storage : Stable at -20°C in amber vials with desiccants for >6 months .

Advanced: How can reaction yields be optimized during scale-up?

  • Solvent selection : Replace THF with DMF to improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15% yield increase.
  • In-line analytics : Use HPLC-MS to monitor reaction progress and minimize byproducts .

Advanced: What strategies validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., HSP90).
  • CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines.
  • Pull-down assays with biotinylated probes for target isolation and identification .

Basic: What spectroscopic techniques differentiate stereoisomers?

  • Circular dichroism (CD) : Detects chiral centers in the benzodioxine scaffold.
  • NOESY NMR : Identifies spatial proximity of protons (e.g., confirming cis vs. trans configurations).
  • Vibrational circular dichroism (VCD) : Resolves enantiomeric excess (>90% ee) .

Advanced: How are ADME properties evaluated preclinically?

  • Permeability : Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
  • Metabolic stability : Microsomal half-life (t₁/₂ > 60 min in human liver microsomes).
  • Plasma protein binding : Equilibrium dialysis showing >90% binding limits free fraction .

Advanced: What structural modifications enhance selectivity for cancer targets?

  • Bioisosteric replacement : Swap benzodioxine with quinazoline to improve kinase inhibition.
  • Prodrug design : Introduce ester groups for tumor-specific activation (e.g., by esterases).
  • Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography .

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